molecular formula C14H22N8O2 B2509589 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2034272-34-7

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2509589
CAS No.: 2034272-34-7
M. Wt: 334.384
InChI Key: HPDAGSFFAXJIQW-UHFFFAOYSA-N
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C14H22N8O2 and its molecular weight is 334.384. The purity is usually 95%.
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Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in medicinal chemistry and agricultural science. Its unique structure combines a triazine moiety with a pyrazole and carboxamide functional group, which contributes to its diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H18_{18}N6_{6}O2_{2}, with a molecular weight of approximately 278.32 g/mol. The presence of the triazine ring and dimethylamino groups enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC12_{12}H18_{18}N6_{6}O2_{2}
Molecular Weight278.32 g/mol
Chemical StructureChemical Structure
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can lead to:

  • Inhibition or Activation of Enzymatic Pathways : The compound can modulate enzyme activity through competitive or non-competitive inhibition.
  • Antimicrobial Activity : Similar compounds have shown significant antibacterial and antifungal properties against various pathogens.

Biological Studies and Findings

Several studies have been conducted to evaluate the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • Antimicrobial Activity : Research indicates that triazine derivatives exhibit potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this triazine derivative have shown effective inhibition against Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties : Some studies suggest that triazine-based compounds can induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting cell death pathways. In vitro assays have demonstrated that certain derivatives exhibit cytotoxic effects on various cancer cell lines .
  • Enzyme Interaction Studies : The compound's ability to bind to specific enzymes has been explored through in vitro assays. For example, it may inhibit enzymes involved in metabolic pathways crucial for bacterial survival or cancer cell proliferation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several triazine derivatives against common bacterial strains. The results indicated that compounds with similar structural features to this compound demonstrated significant inhibition zones against Bacillus subtilis and Pseudomonas fluorescens, suggesting potential as broad-spectrum antimicrobial agents.

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, a series of triazine derivatives were tested for their cytotoxic effects on human cancer cell lines. The results showed that certain derivatives led to a reduction in cell viability by inducing apoptosis through caspase activation pathways.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exhibit promising anticancer properties. For instance:

  • A series of novel indole derivatives linked to pyrazole moieties were synthesized and evaluated for their cytotoxicity against various cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549). These studies demonstrated good to excellent antitumor activity, suggesting that modifications to the pyrazole structure can enhance biological efficacy .

Enzyme Inhibition Studies

The compound's ability to interact with specific enzymes suggests potential as an enzyme inhibitor. Interaction studies focus on its binding affinity to various molecular targets using techniques such as:

  • Surface Plasmon Resonance (SPR)
  • Isothermal Titration Calorimetry (ITC)

These methods are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use .

Herbicidal Properties

The triazine moiety is known for its herbicidal activity. Compounds with similar structures have been explored for their potential use in agriculture as herbicides. The ability of this compound to inhibit specific plant enzymes could lead to the development of effective herbicides .

Pesticidal Activity

Research into related compounds has shown significant pesticidal properties against various agricultural pests. The unique structural features of this compound may enhance its effectiveness as a pesticide .

Case Studies and Research Findings

StudyFocusFindings
Swamy et al. (2006)Synthesis of triazine derivativesDeveloped compounds with notable anticancer activity; highlighted the importance of structural modifications .
ACS Omega Study (2021)Antitumor evaluationDemonstrated good cytotoxicity against multiple cancer cell lines; suggested further exploration of pyrazole derivatives .
Agricultural ResearchHerbicidal propertiesIdentified potential applications in crop protection based on structural similarities with known herbicides .

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N8O2/c1-20(2)13-16-10(17-14(18-13)21(3)4)7-15-11(23)9-8-22(5)19-12(9)24-6/h8H,7H2,1-6H3,(H,15,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDAGSFFAXJIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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